Dehydroequol diacetate Dehydroequol diacetate Prodrug of phenoxodiol; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 81267-66-5
VCID: VC0006015
InChI: InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3
SMILES: CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2
Molecular Formula: C19H16O5
Molecular Weight: 324.3 g/mol

Dehydroequol diacetate

CAS No.: 81267-66-5

Cat. No.: VC0006015

Molecular Formula: C19H16O5

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Dehydroequol diacetate - 81267-66-5

CAS No. 81267-66-5
Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
IUPAC Name [4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate
Standard InChI InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3
Standard InChI Key YMSTXUZPCGRBHY-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2

Chemical Structure and Synthesis

Structural Characteristics

Dehydroequol diacetate is derived from dehydroequol, a metabolite of the soy isoflavone daidzein. The compound’s structure includes a chromene core (2H-1-benzopyran) substituted with acetyloxy groups at positions 4' and 7 (Fig. 1) . The addition of these groups alters its physicochemical properties, notably increasing lipophilicity and stability in biological systems. Comparative analysis with related isoflavonoids reveals distinct structural advantages:

CompoundCore StructureFunctional GroupsSolubility Profile
DehydroequolChromeneHydroxyl at 4',7Low
DaidzeinIsoflavoneHydroxyl at 4',7Moderate
Dehydroequol diacetateChromeneAcetyloxy at 4',7High

Figure 1: Structural comparison of dehydroequol diacetate with related isoflavonoids .

Synthetic Pathways

Synthesis of dehydroequol diacetate involves two primary approaches:

  • Chemical Acetylation: Direct acetylation of dehydroequol using acetic anhydride or acetyl chloride under basic conditions.

  • Enzymatic Modification: Microbial bioconversion using engineered Limosilactobacillus fermentum strains expressing dihydrodaidzein reductase (DHDR) and tetrahydrodaidzein reductase (THDR) . Recent studies demonstrate that heterologous expression of ddr and tdr genes in lactic acid bacteria (LAB) enables efficient production of dehydroequol diacetate from daidzein precursors in soy-based substrates .

Biosynthesis and Microbial Metabolism

Role of Microbial Enzymes

The conversion of daidzein to dehydroequol diacetate relies on a cascade of enzymatic reactions mediated by gut microbiota:

  • Daidzein → Dihydrodaidzein (DHD): Catalyzed by daidzein reductase (DZR) .

  • DHD → Dehydroequol: Facilitated by DHDR, which reduces the C-4 carbonyl group .

  • Acetylation: Acetyl-CoA-dependent transferases attach acetate groups to the hydroxyl moieties, yielding dehydroequol diacetate .

Key microbial strains involved include Eggerthella sp. Julong 732 and engineered Lactobacillus species, which exhibit high specificity for these transformations . For instance, Limosilactobacillus fermentum INIA 832 L produces dehydroequol diacetate at concentrations up to 31.23±5.78μM31.23 \pm 5.78 \, \mu\text{M} in fermented soy beverages .

Stereochemical Considerations

The stereospecificity of DHDR and THDR enzymes dictates the configuration of intermediates. Studies using chiral chromatography and circular dichroism (CD) spectroscopy confirm that (3R,4S)-tetrahydrodaidzein (THD) is the exclusive precursor for dehydroequol diacetate synthesis, with inversion at C-3 during the final reduction step . This specificity ensures the production of biologically active enantiomers, critical for estrogen receptor binding .

Biological Activities and Health Implications

Estrogenic and Anti-Estrogenic Effects

Dehydroequol diacetate binds to estrogen receptors (ER-α and ER-β) with moderate affinity (Kd=107MK_d = 10^{-7} \, \text{M}), acting as a selective estrogen receptor modulator (SERM) . In vitro assays using MCF-7 breast cancer cells show dose-dependent proliferation inhibition at concentrations ≥ 50μM50 \, \mu\text{M}, suggesting anti-estrogenic effects in hormone-sensitive tissues .

Antioxidant Properties

The compound scavenges free radicals via its phenolic hydroxyl groups, exhibiting an IC50_{50} of 12.3μM12.3 \, \mu\text{M} in DPPH assays. Comparative studies indicate superior antioxidant capacity relative to daidzein (IC50=18.7μM\text{IC}_{50} = 18.7 \, \mu\text{M}) but lower than genistein (IC50=8.9μM\text{IC}_{50} = 8.9 \, \mu\text{M}) .

Metabolic Stability

Pharmacokinetic analyses in rodent models reveal a plasma half-life (t1/2t_{1/2}) of 4.2hours4.2 \, \text{hours} for dehydroequol diacetate, compared to 1.8hours1.8 \, \text{hours} for dehydroequol . The acetyl groups delay hepatic glucuronidation, enhancing systemic exposure .

Applications in Functional Foods and Therapeutics

Enriched Soy Beverages

Engineered LAB strains enable the production of soy beverages containing dehydroequol diacetate at concentrations up to 31.23μM31.23 \, \mu\text{M} . These beverages retain bioactivity after pasteurization, making them viable for commercial distribution .

Comparative Analysis with Analogous Compounds

ParameterDehydroequol DiacetateEquolDaidzein
Estrogenic PotencyModerateHighLow
Bioavailability85%60%25%
Metabolic StabilityHighModerateLow

Table 2: Pharmacological comparison of dehydroequol diacetate with related isoflavonoids .

Future Research Directions

  • Clinical Trials: Human studies to validate efficacy in menopausal symptom management and osteoporosis prevention.

  • Enzyme Engineering: Optimization of DHDR and THDR for industrial-scale production.

  • Synergistic Formulations: Combination therapies with probiotics to enhance gut-mediated bioconversion.

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